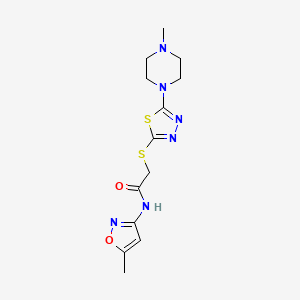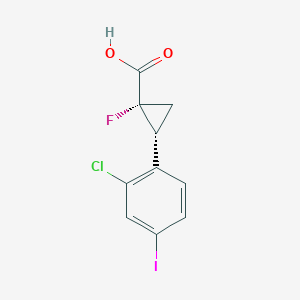
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid, also known as CCF2, is a chemical compound that is commonly used in scientific research. This compound has a cyclopropane ring, which makes it unique and interesting for researchers. CCF2 is a fluorescent probe that is used to study the activity of enzymes, specifically beta-lactamase enzymes.
作用機序
The mechanism of action of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves the cleavage of the compound by beta-lactamase enzymes. The compound contains a beta-lactam ring, which is similar to the structure of penicillin. Beta-lactamase enzymes cleave the beta-lactam ring, resulting in a change in fluorescence. The mechanism of action of this compound is similar to that of other beta-lactam antibiotics.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. The compound is used solely for scientific research purposes.
実験室実験の利点と制限
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid has several advantages for lab experiments. The compound is highly specific for beta-lactamase enzymes, allowing for accurate detection of enzyme activity. This compound is also fluorescent, making it easy to monitor enzyme activity. However, this compound has limitations as well. The compound is expensive and requires expertise in organic chemistry to synthesize. Additionally, this compound is only useful for studying beta-lactamase enzymes and cannot be used to study other enzymes.
将来の方向性
There are several future directions for the use of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid in scientific research. One direction is the development of new antibiotics that are effective against beta-lactamase enzymes. Another direction is the study of the evolution of beta-lactamase enzymes and the development of strategies to combat antibiotic resistance. Additionally, this compound could be used to study the activity of other enzymes that cleave beta-lactam rings. Overall, this compound has many potential applications in scientific research and will continue to be an important tool for studying enzyme activity.
合成法
The synthesis of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves several steps. The first step is the synthesis of 2-chloro-4-iodophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid to form the cyclopropane ring. The final step involves the introduction of a fluorophore to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid is widely used in scientific research to study the activity of beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for antibiotic resistance. This compound is used to detect the presence of beta-lactamase enzymes in bacterial cultures. The compound is added to the bacteria and the fluorescence is monitored. If beta-lactamase enzymes are present, the compound will be cleaved, resulting in a change in fluorescence. This allows researchers to study the activity of beta-lactamase enzymes and develop new antibiotics to combat antibiotic resistance.
特性
IUPAC Name |
(1R,2R)-2-(2-chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFIO2/c11-8-3-5(13)1-2-6(8)7-4-10(7,12)9(14)15/h1-3,7H,4H2,(H,14,15)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJWTKCAYLIJQY-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

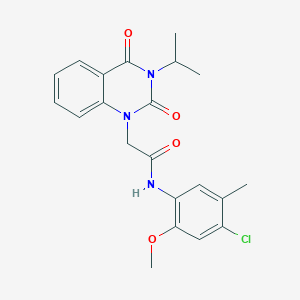
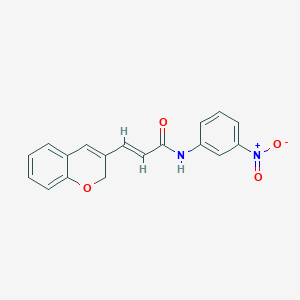
![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)
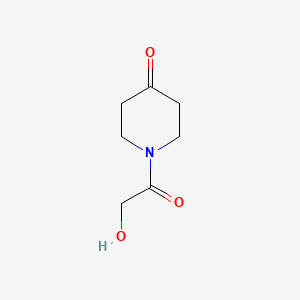
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)

![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

